N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzodioxole and fluoropyrimidine groups are aromatic, meaning they contain a ring of atoms with alternating single and double bonds. The piperidine group is a six-membered ring containing one nitrogen atom .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the benzodioxole group might undergo electrophilic aromatic substitution reactions, while the fluoropyrimidine group could participate in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzodioxole and fluoropyrimidine groups could affect its solubility, boiling point, and melting point .Scientific Research Applications
Anti-inflammatory and Analgesic Applications
Research into novel compounds derived from visnaginone and khellinone, which are structurally similar or related to the specified compound, has shown significant anti-inflammatory and analgesic activities. These compounds have been evaluated as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors, showing high inhibitory activity on COX-2 selectivity, with notable analgesic and anti-inflammatory effects. This suggests potential applications in developing treatments for conditions requiring COX inhibition and analgesia (Abu‐Hashem et al., 2020).
Targeting Urokinase Receptor for Breast Tumor Metastasis
A study involving virtual screening targeting the urokinase receptor (uPAR) led to the discovery of compounds that significantly blocked angiogenesis and inhibited cell growth, inducing apoptosis in breast cancer models. This research indicates the compound's application in targeting uPAR for therapeutic intervention in breast tumor metastasis, highlighting its role in potential cancer treatment strategies (Wang et al., 2011).
Orexin-1 Receptor Antagonism in Binge Eating
The compound GSK1059865, structurally related to the specified compound, was investigated for its effects on compulsive food consumption in a model of binge eating in female rats. This research underscores the compound's potential in modulating feeding behavior through orexin-1 receptor antagonism, offering insights into therapeutic avenues for eating disorders with a compulsive component (Piccoli et al., 2012).
Insights into Metabolism and Pharmacokinetics
Studies on compounds like SB-649868, which share functional groups with the specified compound, provide valuable insights into the metabolism and pharmacokinetics of novel orexin receptor antagonists developed for insomnia treatment. These findings contribute to our understanding of drug disposition, highlighting the compound's relevance in developing treatments for sleep disorders (Renzulli et al., 2011).
Synthesis and Evaluation of Antipsychotic Agents
Research into heterocyclic carboxamides as potential antipsychotic agents, through the evaluation of their binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, demonstrates the compound's structural analogs' utility in developing new treatments for psychiatric disorders. This research emphasizes the therapeutic potential of structurally related compounds in modulating neurotransmitter systems for antipsychotic effects (Norman et al., 1996).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O4/c19-13-8-20-17(21-9-13)27-14-2-1-5-23(10-14)18(24)22-7-12-3-4-15-16(6-12)26-11-25-15/h3-4,6,8-9,14H,1-2,5,7,10-11H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDLWJGBZKGBAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NCC2=CC3=C(C=C2)OCO3)OC4=NC=C(C=N4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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